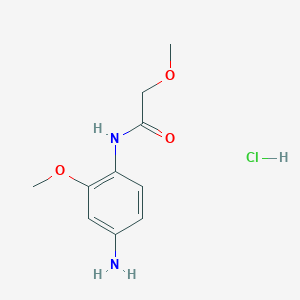
2-(2-(Trifluoromethyl)phenyl)nicotinic acid
Descripción general
Descripción
2-(2-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the phenyl ring.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Trifluoromethylphenyl)nicotinic acid, a derivative of niacin, is the lipid metabolism . Niacin is known to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .
Mode of Action
The compound interacts with its targets by modifying the lipid profile. It is considered a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .
Biochemical Pathways
The pyridine ring of nicotine and related alkaloids, which includes 2-(2-Trifluoromethylphenyl)nicotinic acid, is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
It is known that niacin, the parent compound, can be administered orally and is gradually released over a period of time .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the modification of the lipid profile. It helps in reducing the risk of myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .
Análisis Bioquímico
Biochemical Properties
2-(2-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with nicotinic acetylcholine receptors, which are ionotropic receptors that respond to the neurotransmitter acetylcholine . These interactions can influence a range of neuronal activities, including signaling pathways and metabolic processes. Additionally, 2-(2-Trifluoromethylphenyl)nicotinic acid may interact with enzymes involved in the metabolism of nicotinic acid derivatives, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nicotinic acetylcholine receptors in hepatocytes, thereby affecting metabolic adaptation and defensive programs against metabolic dysfunction . Furthermore, 2-(2-Trifluoromethylphenyl)nicotinic acid may impact mitochondrial function, influencing oxidative stress, calcium homeostasis, and mitochondrial dynamics .
Molecular Mechanism
At the molecular level, 2-(2-Trifluoromethylphenyl)nicotinic acid exerts its effects through various binding interactions with biomolecules. It can bind to nicotinic acetylcholine receptors, leading to the activation or inhibition of these receptors and subsequent changes in cellular signaling pathways . Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and the overall metabolic flux . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Trifluoromethylphenyl)nicotinic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biochemical and cellular effects . Over time, 2-(2-Trifluoromethylphenyl)nicotinic acid may exhibit changes in its activity due to degradation or interactions with other biomolecules, which can influence its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as disruptions in mitochondrial function and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving 2-(2-Trifluoromethylphenyl)nicotinic acid.
Metabolic Pathways
2-(2-Trifluoromethylphenyl)nicotinic acid is involved in various metabolic pathways, particularly those related to the metabolism of nicotinic acid derivatives. This compound interacts with enzymes such as nicotinate phosphoribosyltransferase, which plays a role in the salvage pathway of nicotinic acid metabolism . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2-(2-Trifluoromethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, nicotinate transporters from the NiaP family have been identified as potential candidates for the uptake of this compound in various organisms . These transporters facilitate the movement of 2-(2-Trifluoromethylphenyl)nicotinic acid across cellular membranes, influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 2-(2-Trifluoromethylphenyl)nicotinic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
The synthesis of 2-(2-(Trifluoromethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid[2][2]. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product[2][2].
Análisis De Reacciones Químicas
2-(2-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)phenyl)nicotinic acid has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it finds applications in the industry as a precursor for the production of agrochemicals and pharmaceuticals .
Comparación Con Compuestos Similares
2-(2-(Trifluoromethyl)phenyl)nicotinic acid can be compared with other similar compounds, such as 2-(Trifluoromethyl)pyridine-3-carboxylic acid and 2-(Trifluoromethyl)nicotinic acid . These compounds share structural similarities but differ in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique characteristics, such as increased stability and enhanced biological activity, making it a valuable compound for various research and industrial purposes .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZIJBXDNMQYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680772 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225923-56-7 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)








![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)


